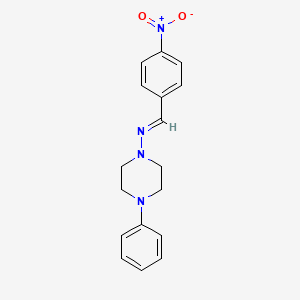
2-Hydroxy-But-3-Enoic Acid Allyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-But-3-Enoic Acid Allyl Ester is an organic compound with the molecular formula C7H10O3 It is an ester derivative of 2-hydroxybut-3-enoic acid and allyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-But-3-Enoic Acid Allyl Ester typically involves the esterification of 2-hydroxybut-3-enoic acid with allyl alcohol. One common method includes the use of a base such as potassium carbonate (K2CO3) and a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures, around 45°C, for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of esterification and the use of catalysts and solvents in a controlled environment would likely be applied on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-But-3-Enoic Acid Allyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Conditions may vary, but typical reagents include halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Hydroxy-But-3-Enoic Acid Allyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic uses.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-But-3-Enoic Acid Allyl Ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Butenoic Acid: Similar in structure but lacks the ester group.
Allyl Acetate: Contains an allyl group but differs in the acid component.
2-Hydroxy-But-3-enoic Acid: The parent acid without the esterification.
Uniqueness
2-Hydroxy-But-3-Enoic Acid Allyl Ester is unique due to the combination of its hydroxyl, ester, and allyl functional groups.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
prop-2-enyl 2-hydroxybut-3-enoate |
InChI |
InChI=1S/C7H10O3/c1-3-5-10-7(9)6(8)4-2/h3-4,6,8H,1-2,5H2 |
Clé InChI |
HOAPRVOMYGIBCZ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



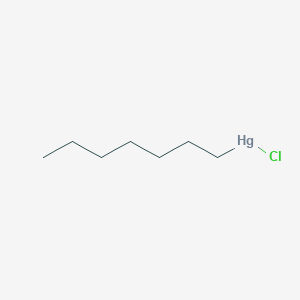
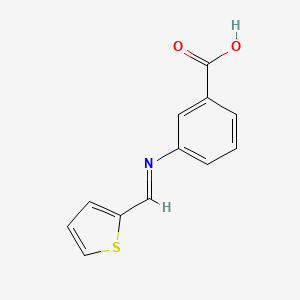
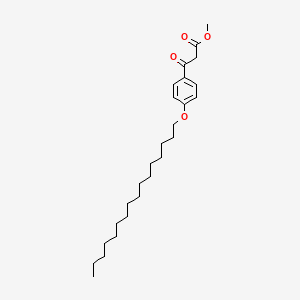
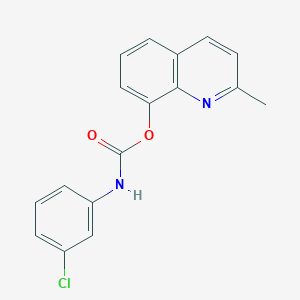
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)

![4-[5-(4-chlorophenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-3,4'-bipyrazol-2-yl]benzaldehyde](/img/structure/B15077277.png)
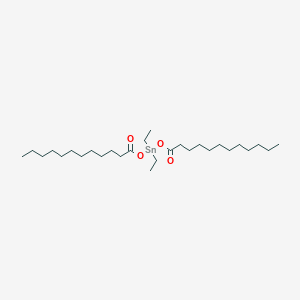


![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077300.png)
